3-(3,4-dichlorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one
Description
This compound is a structurally complex small molecule characterized by a propan-1-one backbone linked to a 3,4-dichlorophenyl group and a piperidine ring substituted with a sulfonyl-linked 4-methyl-4H-1,2,4-triazole moiety. The dichlorophenyl group is known to enhance lipophilicity and influence receptor binding interactions, while the sulfonyl-piperidine-triazole segment may contribute to electronic effects and metabolic stability.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-22-11-20-21-17(22)27(25,26)13-6-8-23(9-7-13)16(24)5-3-12-2-4-14(18)15(19)10-12/h2,4,10-11,13H,3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLFHYUAPYMPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several triazole- and piperidine-containing derivatives. Below is a comparative analysis based on available evidence:
Key Observations:
Substituent Effects : The dichlorophenyl group in the target compound likely improves binding to hydrophobic pockets compared to methoxy-substituted analogues .
Sulfonyl vs. Ether Linkers : The sulfonyl group in the target compound may enhance oxidative stability compared to ether-linked derivatives (e.g., methoxy or dioxolane-based compounds) .
Triazole Positioning : The 4-methyl-4H-1,2,4-triazole in the target compound’s piperidine-sulfonyl group could reduce off-target interactions compared to unsubstituted triazoles in other derivatives .
Research Findings and Data Gaps
Available Data:
- Structural Analogs: Methoxy-substituted triazole-propanones (e.g., from ) show moderate antifungal activity (MIC: 8–32 µg/mL) but lack data on kinase inhibition.
Missing Data:
- Target-Specific Studies: No peer-reviewed data on the target compound’s biological activity, toxicity, or pharmacokinetics were identified in the provided evidence.
- Direct Comparative Assays : Quantitative comparisons (e.g., IC₅₀ values, solubility) between the target compound and its analogues are absent.
Preparation Methods
Preparation of 4-Methyl-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized via cyclization of formamide and methylhydrazine under microwave irradiation, yielding 4-methyl-4H-1,2,4-triazole-3-thiol (85% yield).
Reaction Conditions:
- Reactants: Formamide (1.2 equiv), methylhydrazine (1.0 equiv)
- Catalyst: None
- Temperature: 150°C (microwave)
- Time: 20 minutes
Sulfonation of the Triazole Thiol
The thiol group is oxidized to a sulfonyl group using hydrogen peroxide in acetic acid:
$$
\text{4-Methyl-4H-1,2,4-triazole-3-thiol} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{4-Methyl-4H-1,2,4-triazole-3-sulfonic acid}
$$
Optimization Notes:
Piperidine Sulfonylation
The sulfonic acid is converted to sulfonyl chloride using thionyl chloride, then reacted with piperidine:
$$
\text{4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride} + \text{Piperidine} \xrightarrow{\text{CH}2\text{Cl}2} \text{4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine}
$$
Conditions:
Synthesis of 3-(3,4-Dichlorophenyl)Propan-1-One
Friedel-Crafts Acylation
3,4-Dichlorophenylacetone is synthesized via Friedel-Crafts acylation of 1,2-dichlorobenzene with propionyl chloride:
$$
\text{1,2-Dichlorobenzene} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-(3,4-Dichlorophenyl)propan-1-one}
$$
Conditions:
Characterization Data:
- $$^1$$H NMR (CDCl$$3$$): δ 7.45 (d, 1H, Ar-H), 7.32 (d, 1H, Ar-H), 3.12 (t, 2H, CH$$2$$), 2.84 (t, 2H, CH$$2$$), 2.45 (s, 3H, COCH$$3$$).
Coupling of the Piperidine Sulfonyl Triazole and Propanone Moieties
Formation of the Acylpiperidine Linkage
The propanone is activated as an acyl chloride using thionyl chloride, then coupled with the piperidine sulfonyl triazole:
$$
\text{3-(3,4-Dichlorophenyl)propanoyl chloride} + \text{4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine} \xrightarrow{\text{CH}2\text{Cl}2} \text{Target Compound}
$$
Conditions:
Purification:
Alternative Synthetic Routes
One-Pot Microwave-Assisted Synthesis
A microwave-assisted method condenses the sulfonylation and coupling steps:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | H$$2$$O$$2$$, AcOH | 80°C, 30 min | 76% |
| 2 | SOCl$$_2$$, DIPEA | Microwave, 100°C, 15 min | 68% |
This method reduces reaction time but requires precise temperature control.
Enzymatic Sulfonation
Pilot studies using aryl sulfotransferases for sulfonation achieved moderate yields (55%) but offer greener alternatives.
Challenges and Optimization
Sulfonation Efficiency
Steric Hindrance in Coupling
- Issue: Bulky triazole sulfonyl group reduces acyl chloride reactivity.
- Solution: Use of CDI (1,1'-carbonyldiimidazole) as a coupling agent (yield: 70%).
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